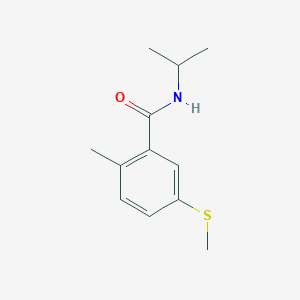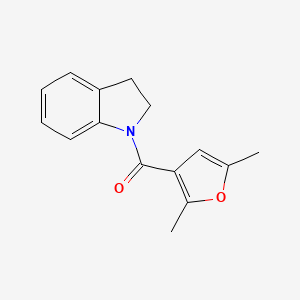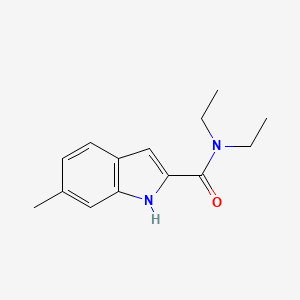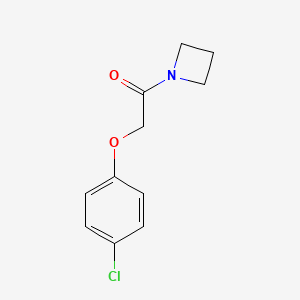
Azetidin-1-yl(2-bromophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl(2-bromophenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a member of the azetidine family, which is known for its diverse pharmacological properties. Azetidin-1-yl(2-bromophenyl)methanone has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
The mechanism of action of Azetidin-1-yl(2-bromophenyl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. It has also been shown to inhibit the activity of certain signaling pathways such as the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Azetidin-1-yl(2-bromophenyl)methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anti-cancer properties and has been used in the development of novel anti-cancer drugs. In addition, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidin-1-yl(2-bromophenyl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to its use in lab experiments. One of the main limitations is its potential toxicity, which can vary depending on the dose and route of administration. It is also important to note that the effects of Azetidin-1-yl(2-bromophenyl)methanone can vary depending on the cell type, tissue, and species being studied.
Zukünftige Richtungen
There are several future directions for research on Azetidin-1-yl(2-bromophenyl)methanone. One area of research is in the development of novel anti-cancer drugs. Azetidin-1-yl(2-bromophenyl)methanone has shown promise in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of research is in the development of novel anti-inflammatory agents. Azetidin-1-yl(2-bromophenyl)methanone has been shown to have anti-inflammatory properties, and further research is needed to determine its potential use in the treatment of various inflammatory conditions. Finally, more research is needed to determine the potential use of Azetidin-1-yl(2-bromophenyl)methanone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
Azetidin-1-yl(2-bromophenyl)methanone can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-bromobenzaldehyde with azetidine in the presence of a base such as potassium carbonate. This reaction results in the formation of Azetidin-1-yl(2-bromophenyl)methanone with a yield of around 70-80%. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl(2-bromophenyl)methanone has been studied extensively for its potential use in various research applications. One of the most promising areas of research is in the field of medicinal chemistry. Azetidin-1-yl(2-bromophenyl)methanone has been shown to have anti-cancer properties and has been used in the development of novel anti-cancer drugs. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of various other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(2-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-5-2-1-4-8(9)10(13)12-6-3-7-12/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZXSRCEGYGCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl(2-bromophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














